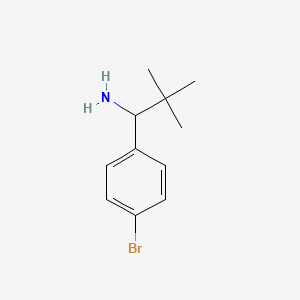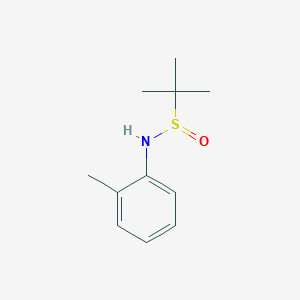![molecular formula C11H11ClF3NO B12089165 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Chlor-5-(Trifluormethyl)phenoxy]pyrrolidin ist eine organische Verbindung, die einen Pyrrolidinring aufweist, der an eine Phenoxygruppe gebunden ist, die weiter mit Chlor- und Trifluormethylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[2-Chlor-5-(Trifluormethyl)phenoxy]pyrrolidin beinhaltet typischerweise die Reaktion von 2-Chlor-5-(Trifluormethyl)phenol mit Pyrrolidin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Gemisch wird erhitzt, um die nucleophile Substitutionsreaktion zu erleichtern, was zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei oft kontinuierliche Strömungsreaktoren zum Einsatz kommen, um konstante Reaktionsbedingungen und eine effiziente Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[2-Chlor-5-(Trifluormethyl)phenoxy]pyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol für nucleophile Substitution.
Wichtigste gebildete Produkte
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung der entsprechenden Alkohole oder Amine.
Substitution: Bildung von substituierten Phenoxyderivaten.
Wissenschaftliche Forschungsanwendungen
3-[2-Chlor-5-(Trifluormethyl)phenoxy]pyrrolidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antifungaler Eigenschaften.
Medizin: Erforscht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere aufgrund seiner Fähigkeit, mit bestimmten biologischen Zielstrukturen zu interagieren.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung von Agrochemikalien und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-[2-Chlor-5-(Trifluormethyl)phenoxy]pyrrolidin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie leichter Zellmembranen durchdringen und ihre Zielstrukturen erreichen kann. Die Chlorgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen und die Bindung der Verbindung an ihre Zielstruktur stabilisieren.
Wirkmechanismus
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-5-(Trifluormethyl)phenylboronsäure
- 3-Chlor-2-Fluor-5-(Trifluormethyl)pyridin
- 2-Chlor-5-(Trifluormethyl)pyridin
Einzigartigkeit
3-[2-Chlor-5-(Trifluormethyl)phenoxy]pyrrolidin ist einzigartig durch die Kombination seines Pyrrolidinrings und der Phenoxygruppe, die mit Chlor- und Trifluormethylgruppen substituiert ist. Diese Kombination verleiht ihm einzigartige chemische Eigenschaften wie erhöhte Stabilität und Lipophilie, was es für verschiedene Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C11H11ClF3NO |
|---|---|
Molekulargewicht |
265.66 g/mol |
IUPAC-Name |
3-[2-chloro-5-(trifluoromethyl)phenoxy]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3NO/c12-9-2-1-7(11(13,14)15)5-10(9)17-8-3-4-16-6-8/h1-2,5,8,16H,3-4,6H2 |
InChI-Schlüssel |
KFQYERSOKNIIFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=C(C=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)






![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)

![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)

![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
